Rabusertib

描述

Rabusertib, also known as LY2603618, is a member of ureas . It has been used in trials studying the treatment of Cancer, Solid Tumors, Advanced Cancer, Pancreatic Neoplasms, and Non-Small Cell Lung Cancer . Rabusertib is an inhibitor of the cell cycle checkpoint kinase 2 (chk2) with potential chemopotentiating activity .

Synthesis Analysis

While specific synthesis details for Rabusertib were not found, it’s known that the discovery of protein kinase downregulators has been a focus in recent years . The development of these drugs faces challenges such as high failure rates, side effects, and drug-resistance problems .

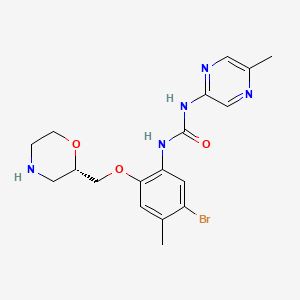

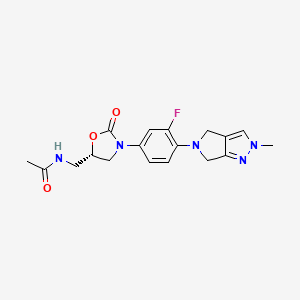

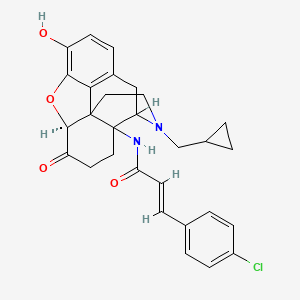

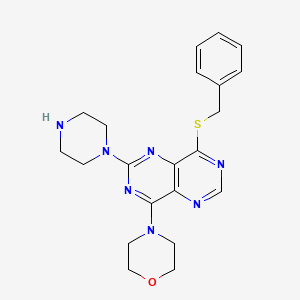

Molecular Structure Analysis

Rabusertib has a molecular formula of C18H22BrN5O3 . Its IUPAC name is 1-[5-bromo-4-methyl-2-[[ (2 S )-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea . The molecular weight of Rabusertib is 436.3 g/mol .

Physical And Chemical Properties Analysis

科学研究应用

DNA Damage Sensitivity

Rabusertib has been shown to increase sensitivity to DNA-damaging agents. This was demonstrated in various tumor cell lines, including the mouse GL261 GBM line . By increasing the sensitivity of these cells to DNA damage, Rabusertib could potentially enhance the effectiveness of treatments that work by causing DNA damage in cancer cells .

Drug Resistance and Aggressive Cell Phenotype

Repeated treatments with Rabusertib in combination with another drug, Olaparib, have been found to result in increased drug resistance and a more aggressive cell phenotype . This suggests that while Rabusertib may be effective in certain contexts, its use could potentially lead to the development of more resistant and aggressive cancer cells .

Kinase Inhibition

Rabusertib is a kinase inhibitor, which means it works by blocking the activity of certain proteins called kinases . These proteins play key roles in many cellular processes, including cell division and signal transduction. By inhibiting their activity, Rabusertib can disrupt these processes and potentially slow or stop the growth of cancer cells .

Drug Repurposing

The cellular targets of Rabusertib and other kinase inhibitors have been analyzed in a comprehensive study . This study provides a large repository of data that could be used for drug repurposing, potentially leading to new uses for Rabusertib .

Combination Therapy

Rabusertib has been used in combination with other drugs, such as Olaparib, in cancer treatment . This combination therapy approach can potentially enhance the effectiveness of treatment by targeting cancer cells in multiple ways .

Future Clinical Anticancer Tests

The findings from studies on Rabusertib provide new clues for future clinical anticancer tests of PARP1 and Chk1 inhibitor combinations . These insights could potentially lead to the development of more effective cancer treatments .

作用机制

Target of Action

Rabusertib, also known as LY2603618 or IC-83, is a highly selective inhibitor of Checkpoint kinase 1 (Chk1) . Chk1 is a major drug target for oncology due to its crucial role in the repair of recombination-mediated double-stranded DNA breaks .

Mode of Action

Rabusertib interacts with Chk1, inhibiting its activity. This inhibition leads to a disruption in the cell cycle, particularly at the G2-M phase, which is a critical period for DNA repair before cell division . By inhibiting Chk1, Rabusertib prevents the repair of DNA damage, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Rabusertib affects the DNA damage repair pathways. It induces genotoxic stress, leading to stalled DNA replication and replication fork collapses . This results in the accumulation of DNA damage, triggering apoptosis or programmed cell death . The biochemical effect of Rabusertib on DNA damage and caspase-dependent apoptosis pathways is evident through the phosphorylation of H2AX, the degradation of full-length PARP, and the increase of caspases 3 and 8 activity .

Result of Action

The molecular and cellular effects of Rabusertib’s action involve the induction of DNA damage and apoptosis in cancer cells . By inhibiting Chk1, Rabusertib disrupts the cell cycle, leading to DNA damage and ultimately cell death . This makes Rabusertib a potential therapeutic agent for various types of cancer, including solid tumors, advanced cancer, pancreatic neoplasms, and non-small cell lung cancer .

Action Environment

The action, efficacy, and stability of Rabusertib can be influenced by various environmental factors. While specific environmental influences on Rabusertib are not well-documented, it’s known that factors such as endogenous stress (e.g., replication stress, oxygen radicals) and exogenous agents (e.g., ionizing radiation, chemotherapeutics, UV light, polycyclic aromatic hydrocarbons) can interact with DNA, leading to chemical bond breakage within DNA molecules . These factors could potentially influence the action of Rabusertib, given its role in DNA damage repair.

安全和危害

未来方向

属性

IUPAC Name |

1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYBDNPGDKKJDU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OC[C@@H]3CNCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238417 | |

| Record name | Rabusertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rabusertib | |

CAS RN |

911222-45-2 | |

| Record name | Rabusertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911222452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabusertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rabusertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9L1NU6U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Rabusertib is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) [, , , ]. CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated and initiates a cascade of events that halt the cell cycle, allowing time for DNA repair. By inhibiting CHK1, Rabusertib disrupts this DNA damage response, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which often have a higher basal level of DNA damage and rely heavily on the CHK1-mediated DNA damage response for survival. [, , , , ]

ANone: The provided research abstracts do not contain specific details regarding Rabusertib's molecular formula, weight, or spectroscopic data.

A: Preclinical studies have shown that Rabusertib exhibits potent anti-tumor activity in various cancer models, both in vitro and in vivo. In cell-based assays, Rabusertib effectively inhibits the growth of various cancer cell lines, including ovarian, basal-like breast, bladder, and pancreatic cancer cells [, , , , , ]. This anti-tumor activity has also been observed in vivo, with Rabusertib demonstrating significant tumor growth inhibition in xenograft models of these cancers. [, , , , , ]

A: While Rabusertib has shown promise in preclinical studies, prolonged treatment can lead to acquired drug resistance, as observed in a study using pancreatic cancer cells []. The study demonstrated that repeated treatments with Rabusertib, either alone or in combination with the PARP1 inhibitor Olaparib, resulted in the development of resistance to both drugs. This acquired resistance was accompanied by a decrease in G2/M cell cycle arrest and apoptosis in response to Olaparib, indicating potential alterations in the DNA damage response pathway. []

A: While Rabusertib has shown promise in preclinical studies, it has faced challenges in clinical development. Although not explicitly mentioned in the provided abstracts, one abstract notes that "Rabusertib was developed by Eli Lilly but dropped due to its apparent lack of activity in any clinical setting" []. This suggests that despite its preclinical efficacy, Rabusertib may not have translated well into clinical efficacy in humans. Further research is needed to fully understand the reasons behind this discrepancy and determine if there are specific patient populations or treatment strategies that might benefit from Rabusertib.

A: Yes, Rabusertib has demonstrated synergistic interactions with several DNA-damaging agents. Studies have shown strong synergistic effects when Rabusertib is combined with platinum-based compounds (cisplatin, carboplatin), gemcitabine, and PARP inhibitors (like Olaparib) in various cancer models, including basal-like breast and ovarian cancer [, ]. This synergy is attributed to the enhanced accumulation of DNA damage when CHK1 inhibition is combined with these agents.

ANone: Computational chemistry and modeling techniques can be valuable tools in Rabusertib research to further understand and optimize its therapeutic potential. These techniques can be employed to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)

![(2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide](/img/structure/B1680340.png)

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)

![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)

![N~2~-Acetyl-N-{(1r)-1-[(S)-[(2s)-3-{[(2s)-1-Amino-1-Oxopropan-2-Yl]amino}-2-Methyl-3-Oxopropyl](Hydroxy)phosphoryl]-2-Phenylethyl}-L-Alpha-Asparagine](/img/structure/B1680349.png)

![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)

![(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide](/img/structure/B1680353.png)